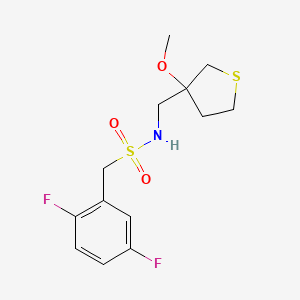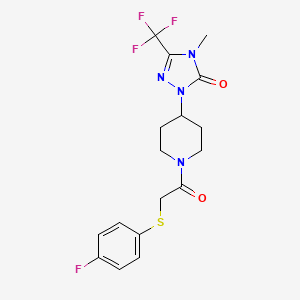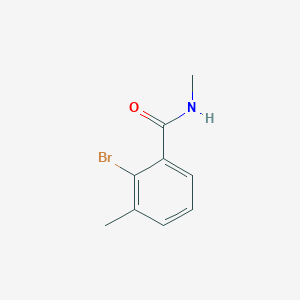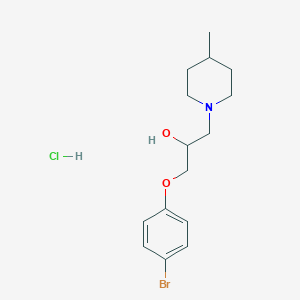![molecular formula C16H12O5S B2788033 7-hydroxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one CAS No. 78440-50-3](/img/structure/B2788033.png)
7-hydroxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of novel chromen-2-one derivatives, including the related compounds, highlights the compound's utility in creating substances with potential antibacterial and analgesic activities. These syntheses often involve mild and efficient methodologies, leading to compounds evaluated for their bioactivity against various bacteria and their analgesic properties using animal models (Rajesha, Mahadevan, Satyanarayan, & Naik, 2011). Furthermore, environmentally benign synthesis approaches have been developed for chromenes, showcasing the compound's role in diversity-oriented synthesis and its importance in medicinal chemistry (Pandit, Kupwade, Chavan, Desai, Wadgaonkar, & Kodam, 2016).
Bioactivity
In the realm of bioactivity, derivatives of 7-hydroxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one have been studied for their inhibition of human carbonic anhydrases, which are enzymes involved in various physiological processes. These studies provide insights into the potential therapeutic applications of these compounds, highlighting their relevance in drug discovery and biochemical research (Basaran, Sinan, Cakir, Bulut, Arslan, & Ozensoy, 2008).
Antibacterial Effects
The antibacterial effects of synthesized new derivatives of 4-hydroxy-chromen-2-one, including compounds structurally related to this compound, have been explored. These studies report on the synthesis of novel organic compounds and their high levels of antibacterial activity, emphasizing the compound's utility in developing new antimicrobial agents (Behrami & Dobroshi, 2019).
properties
IUPAC Name |
7-hydroxy-3-(4-methylphenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5S/c1-10-2-6-13(7-3-10)22(19,20)15-8-11-4-5-12(17)9-14(11)21-16(15)18/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPMVJFOCCOYQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C(C=C3)O)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[1-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2787955.png)
![8-ethoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2787957.png)

![3-(2-methoxyethyl)-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2787961.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2787962.png)

![Ethyl 4-[(6-chloro-5,7-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2787964.png)



![N-butyl-2-[(6-methyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2787970.png)
![2-Chloro-N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]acetamide](/img/structure/B2787971.png)